2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol
Overview
Description
The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” is a chemical compound with a molecular weight of 141.15 . It is a liquid at room temperature .
Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Bioactive Compound Development
- A general approach for the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed, which could serve as potent bioactive compounds and offer a pathway to pyrazole-substituted derivatives of antitumor alkaloids (Chagarovskiy et al., 2016). This method highlights the versatility of pyrazole-based compounds in synthesizing complex structures that may have significant therapeutic applications.
Antimicrobial Activity
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and tested for their antimicrobial properties, indicating that structural modifications in these compounds could enhance their potency as antimicrobial agents (Ansari & Khan, 2017). This suggests that compounds related to "2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol" could potentially be tailored for effective antimicrobial therapies.
Coordination Chemistry and Material Science
- The coordination behavior of (3,5-diphenyl-1H-pyrazol-1-yl)ethanol against metals like Pd(II), Zn(II), and Cu(II) was studied, leading to complexes with diverse geometries and potential applications in material science (Muñoz et al., 2011). These findings underscore the relevance of pyrazole-based ligands in developing metal-organic frameworks or catalytic systems.
Synthesis of Fluorescent Films and Monomers
- Synthesis efforts have also been directed towards creating acrylates from pyrazole derivatives that are promising as monomers for the preparation of fluorescent films, showcasing the compound's utility in the field of material chemistry (Soboleva et al., 2017). This application is particularly interesting for the development of new materials with specific optical properties.
Oxidation and Structural Transformation
- Studies on the oxidation and structural transformation of 2-(pyrazol-4-yl)ethanols to 2-(pyrazol-4-yl)-2-oxoacetic acids and related compounds provide insights into the chemical behavior and potential synthetic applications of these molecules (Ivonin et al., 2020). This chemical flexibility highlights the potential for developing a wide range of derivatives with various functional groups for different scientific applications.
Safety and Hazards
The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-1-2-10(12-6-9)14-7-8(3-4-15)5-13-14/h1-2,5-7,15H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDDHYEIIBSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=C(C=N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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